molecular formula C22H28N4O4S B2512570 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide CAS No. 887196-68-1

4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide

Cat. No.: B2512570
CAS No.: 887196-68-1
M. Wt: 444.55
InChI Key: GQKOWRFMNSAMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates several pharmacologically active motifs, including a piperazine carboxamide core and a tosyl (p-toluenesulfonamide) group. The piperazine ring is a common scaffold found in numerous biologically active compounds, and derivatives of 1-piperazinecarboxamide have been investigated for a range of activities, such as antiallergy properties . Similarly, the N-tosyl group is a key functional group in various synthetic intermediates and bioactive molecules, as seen in compounds like 4-Methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide . The presence of the m-tolylamino (meta-substituted toluidine) fragment further enhances the molecular diversity and potential for structure-activity relationship (SAR) studies. The primary research applications for this compound are as a key intermediate or building block in organic synthesis and drug discovery efforts. It serves as a valuable candidate for high-throughput screening and the development of novel therapeutic agents. Researchers may utilize it to explore its mechanism of action in various biochemical assays, particularly those involving enzyme inhibition or receptor binding, given the known activity of its structural components. The tosyl group can act as a protecting group or as part of a pharmacophore that influences the molecule's binding affinity and metabolic stability. This product is intended for laboratory research use by trained professionals only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-[2-(3-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-17-7-9-20(10-8-17)31(29,30)26(22(28)25-13-11-24(3)12-14-25)16-21(27)23-19-6-4-5-18(2)15-19/h4-10,15H,11-14,16H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKOWRFMNSAMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Tosylation: The tosyl group is introduced by reacting the intermediate with tosyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several analogues, differing primarily in substituents on the piperazine ring, the carboxamide side chain, and the aromatic groups. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (vs. Target) Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound m-Tolylamino, N-tosyl C23H29N5O4S 483.6* Potential anesthetic activity
4-methyl-N-[2-oxo-2-(phenylamino)ethyl]piperazine-1-carboxamide (4d) Phenylamino (no tosyl) C15H21N5O2 303.4 Surface anesthetic activity
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)piperazine-1-carboxamide Trifluoromethylphenyl, pyrimidinyl (no tosyl) C19H20F3N7O2 435.4 Enhanced lipophilicity
4-ethyl-N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide 4-Ethylphenylamino, ethyl-piperazine C24H32N4O4S 472.6 Improved metabolic stability
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide 4-Methoxyphenyl (electron-donating group) C22H27N3O5S 445.5 Altered solubility profile

*Calculated molecular weight based on formula.

Key Observations:

  • Aromatic Substituents : Replacement of the m-tolyl group (methyl at meta position) with electron-withdrawing groups (e.g., trifluoromethyl in ) increases lipophilicity and may enhance membrane permeability. Conversely, methoxy groups () improve solubility but reduce metabolic stability.
  • Tosyl Group : The N-tosyl moiety in the target compound and enhances electrophilicity, possibly influencing protein binding or crystallization behavior .

Physicochemical Properties

While direct data for the target compound (e.g., melting point, solubility) are unavailable, trends from analogues suggest:

  • Lipophilicity : The m-tolyl and tosyl groups likely confer moderate lipophilicity (LogP ~2–3), comparable to but lower than .
  • Hydrogen Bonding : The carboxamide and sulfonamide groups enable hydrogen bonding, critical for crystal packing (as seen in ).

Biological Activity

The compound 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O3SC_{23}H_{28}N_{4}O_{3}S. The structural characteristics include:

  • Piperazine ring : A common motif in many bioactive compounds.
  • Tosyl group : Enhances solubility and stability.
  • Amino and carbonyl functionalities : Potential sites for biological interactions.

The proposed mechanisms through which this compound may exhibit biological activity include:

  • Apoptosis Induction : Similar compounds have been reported to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression has been observed in related piperazine derivatives.
  • Multi-target Effects : The compound may interact with multiple biological targets, enhancing its therapeutic potential.

Case Studies

  • In Vitro Studies : Preliminary studies using MTT assays on cancer cell lines (e.g., MGC-803, HepG-2) suggest that modifications of piperazine derivatives can lead to enhanced antiproliferative effects. These studies support the notion that 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide could exhibit similar properties.
  • Animal Models : In vivo studies using xenograft models have demonstrated that piperazine derivatives can significantly reduce tumor growth. Although specific data on this compound is lacking, the existing literature suggests a promising avenue for further exploration.

Comparative Analysis

To illustrate the potential of 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide in comparison to similar compounds, the following table summarizes key findings from related studies:

Compound NameStructureBiological ActivityMechanism
Compound AStructureAntitumorApoptosis, Cell Cycle Arrest
Compound BStructureAntifilarialProtease Inhibition
4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamideStructureHypothetical AntitumorProposed Apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.